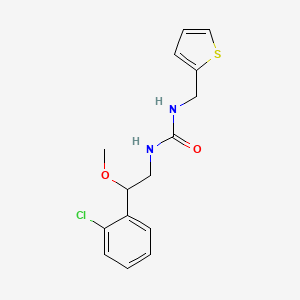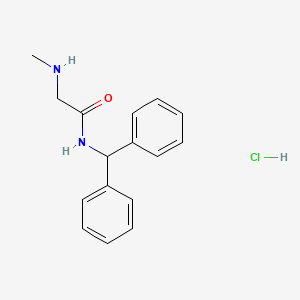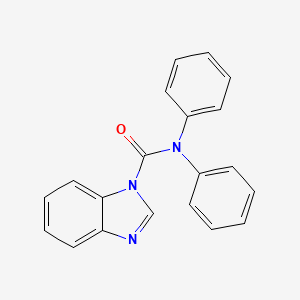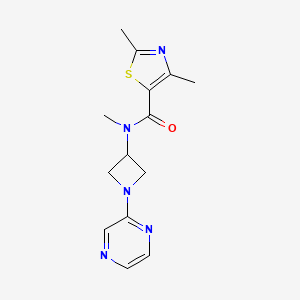
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C15H17ClN2O2S and its molecular weight is 324.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Urea Biosensors and Urease Inhibitors
Urea, a key component of the compound , plays a critical role in various scientific applications, particularly in biosensors and urease inhibitors. Urea biosensors have been developed to detect and quantify urea concentration in various environments, including medical, agricultural, and environmental settings. These biosensors utilize urease as a bioreceptor element, with advances in materials such as nanoparticles and conducting polymers enhancing their sensitivity and stability (Botewad et al., 2021). Urease inhibitors, on the other hand, are explored for their potential in treating infections caused by urease-producing bacteria, with extensive studies on various chemical groups demonstrating their application in medicine (Kosikowska & Berlicki, 2011).
Environmental Estrogens and Pesticide Metabolism
The environmental impact of chemicals with estrogenic activity, such as some derivatives of the compound , has been studied in the context of methoxychlor, a pesticide. Understanding the metabolism and effects of these compounds is crucial for assessing their environmental and health implications, with studies showing both reproductive toxicity and the need for further investigation into human health impacts (Cummings, 1997).
Medicinal Chemistry Applications
In medicinal chemistry, the combination of urea with other functional groups has been found to enhance the bioactivity of compounds. For instance, 2-(thio)ureabenzothiazoles exhibit a broad spectrum of biological activities, including antifungal and herbicidal properties. Such compounds are critical in the development of new pharmaceuticals and agrochemicals, showcasing the diverse applications of urea derivatives in medicinal chemistry (Rosales-Hernández et al., 2022).
Food and Beverage Safety
The presence of urea derivatives in food and beverages, such as ethyl carbamate, highlights the importance of monitoring and understanding the toxicological profiles of these compounds. Ethyl carbamate, for example, has been identified as a potential carcinogen, underscoring the need for rigorous safety assessments in the food industry to protect consumer health (Weber & Sharypov, 2009).
Drug Design and Hydrogen Carrier Potential
Ureas also play a significant role in drug design, serving as modulators of biological targets due to their unique hydrogen bonding capabilities. This functional group is incorporated into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles, demonstrating the importance of urea in the development of new therapeutics (Jagtap et al., 2017). Additionally, urea has been investigated as a hydrogen carrier for fuel cells, highlighting its potential in sustainable energy supply solutions (Rollinson et al., 2011).
Propriétés
IUPAC Name |
1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-20-14(12-6-2-3-7-13(12)16)10-18-15(19)17-9-11-5-4-8-21-11/h2-8,14H,9-10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSICJDIYKZUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCC1=CC=CS1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2661707.png)


![N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661714.png)

![N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661717.png)






